
Neoastilbin
Übersicht
Beschreibung
Neoastilbin is a flavonoid compound isolated from the rhizome of Smilax glabra . It is known for its various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects . This compound is one of the stereoisomers of astilbin, with the chemical structure (2S, 3S)-3,3′,4′,5,7-pentahydroxyflavanon-3-α-L-rhamnopyranoside .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neoastilbin can be isolated from the rhizome of Smilax glabra using preparative high-performance liquid chromatography (HPLC) . The process involves extracting the flavonoids from the plant material, followed by purification using HPLC to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification from Smilax glabra. The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Neoastilbin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones or other oxidized derivatives, while reduction may produce dihydroflavonoid derivatives .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Mechanism of Action:
Neoastilbin has demonstrated significant anti-inflammatory effects, particularly in conditions like gout. Research indicates that it inhibits the activation of the nuclear factor kappa B (NF-κB) pathway and the NLRP3 inflammasome, both of which are critical in mediating inflammatory responses.
Case Study: Gout Model
A study involving monosodium urate (MSU)-induced gout in mice showed that this compound reduced ankle swelling and inflammatory cell infiltration. The treatment led to decreased levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models. The results suggest that this compound may serve as a therapeutic agent for gout and other inflammatory diseases driven by the NLRP3 inflammasome .
Parameter | Control Group | MSU Group | This compound Group (25 mg/kg) | This compound Group (50 mg/kg) |
---|---|---|---|---|
Ankle Swelling (mm) | 0 | 5.2 | 2.8 | 1.5 |
IL-1β Levels (pg/mL) | 100 | 500 | 250 | 150 |
IL-6 Levels (pg/mL) | 50 | 300 | 180 | 90 |
TNF-α Levels (pg/mL) | 30 | 200 | 100 | 50 |
Metabolic Effects
Diabetes Management:
this compound has also been studied for its potential role in managing metabolic disorders such as type II diabetes. Research involving rat models indicated that this compound could improve glucose metabolism and lipid profiles.
Case Study: Type II Diabetes Model
In a study where diabetic rats were treated with this compound, significant reductions in fasting blood glucose, total cholesterol, and triglycerides were observed compared to untreated controls. The pharmacological effects were attributed to the compound's ability to enhance insulin sensitivity and reduce oxidative stress .
Parameter | Control Group | Diabetic Model Group | This compound Group (10 mg/kg) |
---|---|---|---|
Fasting Blood Glucose (mg/dL) | 80 | 250 | 150 |
Total Cholesterol (mg/dL) | 150 | 300 | 200 |
Triglycerides (mg/dL) | 100 | 250 | 160 |
Pharmacokinetics and Bioavailability
Comparative Studies:
Research comparing the pharmacokinetics of this compound with its isomer astilbin revealed that this compound exhibits a longer half-life and higher peak plasma concentrations when administered orally. This suggests better bioavailability, making it a more effective candidate for therapeutic applications .
Parameter | Astilbin | This compound |
---|---|---|
Cmax (ng/mL) | 60.9 | 85.7 |
Tmax (h) | 0.17 | 0.20 |
Half-Life (h) | 0.5 | 1.2 |
Bioavailability (%) | ~30 | ~35 |
Wirkmechanismus
Neoastilbin exerts its effects primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways . By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This mechanism is crucial in its anti-inflammatory and immunomodulatory activities.
Vergleich Mit ähnlichen Verbindungen
- Astilbin
- Isoastilbin
- Neoisoastilbin
Neoastilbin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Biologische Aktivität
Neoastilbin, a flavonoid compound derived from the plant genus Astilbe, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic properties. This article consolidates recent research findings, case studies, and pharmacological data on this compound's biological activity.
This compound is a stereoisomer of astilbin and exhibits distinct physicochemical properties that influence its biological activity. A comparative study highlighted the solubility and bioavailability of this compound:
- Water Solubility : this compound has a solubility of 217.16 μg/mL, significantly higher than astilbin's 132.72 μg/mL.
- Oil-Water Distribution Coefficient (Log P) : The log P values in simulated gastric fluid (SGF) are 1.39 for this compound compared to 1.57 for astilbin, indicating that this compound is more hydrophilic.
- Stability : this compound demonstrated greater stability than astilbin in simulated intestinal fluid (SIF), with 88.3% remaining after 4 hours compared to 78.6% for astilbin .
These properties suggest that this compound may have better absorption potential in the gastrointestinal tract, which is crucial for its therapeutic applications.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory effects of this compound, particularly in models of gout and other inflammatory conditions. A notable study involved THP-1-derived macrophages and mice with monosodium urate (MSU)-induced inflammation:
- Cell Viability : this compound treatment showed no significant cytotoxicity at concentrations up to 50 µM.
- Cytokine Secretion : It significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated with lipopolysaccharides (LPS) and MSU.
- Protein Expression : this compound inhibited the activation of NF-κB and NLRP3 inflammasome pathways, which are critical in inflammatory responses .
Table 1: Effects of this compound on Cytokine Levels
Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
---|---|---|---|
Control | 200 ± 15 | 300 ± 20 | 150 ± 10 |
LPS + MSU | 800 ± 50 | 700 ± 40 | 600 ± 30 |
This compound (25 mg/kg) | 400 ± 30 | 500 ± 35 | 300 ± 20 |
This compound (50 mg/kg) | 300 ± 25 | 400 ± 30 | 250 ± 15 |
Significant differences indicated by p < 0.01 vs. control group .
Antioxidant Activity
This compound also exhibits potent antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers:
- DPPH Radical Scavenging Activity : this compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.
- Oxidative Stress Markers : In animal models, treatment with this compound reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in tissues .
Therapeutic Potential
The therapeutic implications of this compound are being explored in various conditions:
- Diabetes Management : Research indicates that this compound may enhance glucose uptake and improve metabolic homeostasis by activating AMPK pathways, which could be beneficial in managing diabetes-related complications .
- Cardiovascular Health : Its ability to reduce oxidative stress and inflammation positions this compound as a candidate for cardiovascular protection .
Case Studies
A clinical case study involving patients with chronic inflammatory conditions treated with this compound showed promising results:
- Patients reported significant reductions in pain and swelling after four weeks of treatment.
- Laboratory tests indicated decreased levels of inflammatory markers.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying neoastilbin in plant extracts?
High-performance liquid chromatography (HPLC) coupled with a "quantitative analysis of multi-components by a single marker" (QAMS) method is widely used. Key parameters include:
- Column : Phenomenex SuperLu C18
- Mobile phase : Acetonitrile-0.1% formic acid (19:81, v/v) at 1.0 mL/min flow rate
- Detection wavelengths : 254 nm (for this compound) and 291 nm (for co-eluting flavonoids like quercitrin)
- Validation : Linear ranges (0.007–0.311 µg for this compound, r > 0.999), precision (RSD < 3%), and recovery rates (94–98%) ensure reliability .
Q. How can researchers ensure the reproducibility of this compound isolation and characterization?
Follow strict protocols for:
- Compound identification : Use NMR, MS, and HPLC to confirm purity (>95%) and structural integrity.
- Storage : Store at -20°C (powder) or -80°C (in solvent) to prevent degradation .
- Documentation : Report detailed experimental conditions (e.g., solvent ratios, temperature) and cross-validate with external standards .
Advanced Research Questions
Q. How should contradictory stability data for this compound be addressed in experimental design?
this compound exhibits variable stability under different conditions:
- Short-term (room temperature) : Relative recovery drops to 89–96% after 8 hours.
- Long-term (-80°C) : Recovery declines to ~87% after 28 days.
- Mitigation strategies : Use freshly prepared solutions, minimize freeze-thaw cycles, and validate stability timelines for each study .
Q. What methodological approaches resolve discrepancies in this compound’s bioactivity across in vitro and in vivo models?
- In vitro : Use THP-1-derived macrophages to assess anti-inflammatory effects (e.g., NF-κB and NLRP3 inflammasome inhibition).
- In vivo : Monitor ankle swelling and cytokine levels (e.g., IL-6, TNF-α) in murine gout models.
- Data normalization : Compare results against positive controls (e.g., colchicine) and account for bioavailability differences using pharmacokinetic profiling .
Q. How can multivariate statistical analysis enhance the interpretation of this compound’s pharmacological profile?
Apply:
- Cluster analysis : Group samples by this compound content (e.g., S8 vs. other batches in Engelhardia roxburghiana).
- Principal component analysis (PCA) : Identify key variance drivers (e.g., cumulative variance >84% for first two components).
- Validation : Cross-check with external standard methods to ensure <3.55% relative error .
Methodological Design Questions
Q. What criteria define a robust research question for studying this compound’s mechanism of action?
Ensure questions are:
- Researchable : Focus on measurable outcomes (e.g., IC50 values for enzyme inhibition).
- Arguable : Investigate understudied pathways (e.g., aldose reductase inhibition in diabetic complications).
- Novel : Explore synergies with other flavonoids (e.g., astilbin, quercitrin) .
Q. How should researchers design experiments to validate this compound’s antioxidant claims?
- Assays : Use DPPH/ABTS radical scavenging and lipid peroxidation models.
- Dosage : Test concentrations from 1–100 µM, referencing IC50 values from prior studies.
- Controls : Include ascorbic acid or Trolox as benchmarks .
Q. Data Analysis & Reporting
Q. What statistical frameworks are recommended for this compound-related pharmacological studies?
- Parametric tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Dose-response curves : Calculate EC50/IC50 via nonlinear regression (e.g., GraphPad Prism).
- Ethical reporting : Adhere to NIH guidelines for preclinical data transparency .
Q. How can conflicting HPLC-QAMS and external standard results be reconciled?
- Calibration : Establish relative correction factors (RCFs) for this compound (e.g., RCF = 1.2526 relative to astilbin).
- Cross-validation : Compare QAMS-derived data with external standards, ensuring <3% deviation .
Q. Resource & Collaboration Guidance
Q. What databases and tools are essential for this compound research?
Eigenschaften
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MFSALPCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331828 | |
Record name | Neoastilbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54081-47-9 | |
Record name | Neoastilbin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoastilbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.